molecular formula C25H23ClN4O3S B5866603 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B5866603
M. Wt: 495.0 g/mol
InChI Key: ZNQINRQGNALDLV-UHFFFAOYSA-N
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Description

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O3S/c1-3-33-22-14-8-19(9-15-22)27-23(31)16-34-25-29-28-24(17-4-12-21(32-2)13-5-17)30(25)20-10-6-18(26)7-11-20/h4-15H,3,16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQINRQGNALDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the sulfanyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product. Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Compared to other triazole derivatives, 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

  • 2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
  • 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
  • N-(4-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activities.

Biological Activity

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula for this compound is C25H23ClN4O2SC_{25}H_{23}ClN_{4}O_{2}S, with a molecular weight of approximately 476.99 g/mol. The structure includes a triazole ring, which is known for its biological activity, particularly in pharmacology.

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole moieties exhibit significant anticancer properties. For instance, the compound has shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : In vitro testing on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Triazole derivatives are known to inhibit pro-inflammatory cytokines and pathways.

  • Research Findings : A study evaluated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a significant reduction in the levels of TNF-alpha and IL-6 cytokines, suggesting that the compound may inhibit the NF-kB signaling pathway .

The biological activity of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cancer cell proliferation.
  • Receptor Modulation : It may also act as a modulator for various receptors linked to inflammation and cancer progression.

Data Summary Table

Biological Activity Assay Type Cell Line/Model IC50/Effect
AnticancerMTT AssayMCF-715 µM
Anti-inflammatoryCytokine ELISALPS-induced macrophagesReduced TNF-alpha and IL-6 levels

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